

Application Notes and Protocols: Immunofluorescence Staining for Angiogenin Translocation with Neamine

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Compound of Interest

Compound Name: **Neamine**

Cat. No.: **B104775**

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Introduction

Angiogenin (ANG) is a multifaceted protein implicated in both physiological and pathological processes, including angiogenesis, tumor growth, and the stress response.^{[1][2]} Its cellular function is tightly regulated by its subcellular localization. Under normal growth conditions, angiogenin translocates to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation.^{[3][4][5]} Conversely, under cellular stress, angiogenin is retained in the cytoplasm and can localize to stress granules, where it partakes in translational repression.^{[6][7]} The nuclear translocation of angiogenin is a key driver in cancer progression, making it a compelling target for therapeutic intervention.^{[2][3]} **Neamine**, a non-toxic aminoglycoside, has been identified as an effective inhibitor of angiogenin's nuclear translocation, thereby impeding its pro-proliferative and angiogenic functions.^{[3][8][9]}

These application notes provide a detailed protocol for visualizing and quantifying the inhibitory effect of **Neamine** on angiogenin translocation using immunofluorescence microscopy.

Data Presentation: Inhibition of Angiogenin Nuclear Translocation by Neamine

The following table summarizes the dose-dependent effect of **Neamine** on the nuclear translocation of angiogenin in human oral squamous carcinoma cells (HSC-2). Cells were treated with varying concentrations of **Neamine** prior to stimulation with exogenous angiogenin. The percentage of cells exhibiting nuclear angiogenin was quantified by immunofluorescence microscopy.

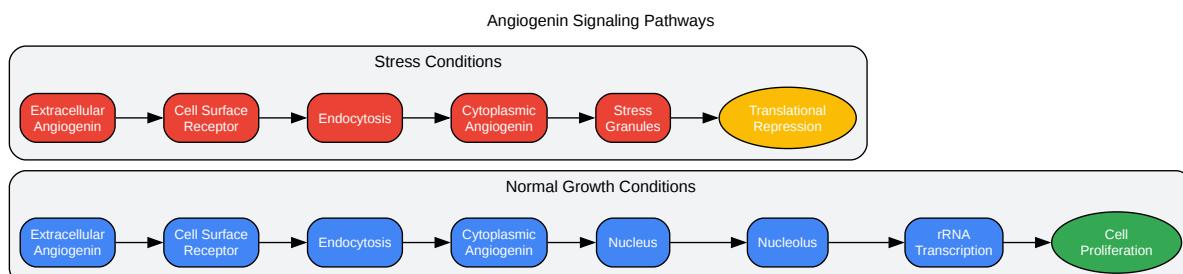
Neamine Concentration (μM)	Percentage of Cells with Nuclear Angiogenin (%)	Observations
0 (Control)	85 ± 5	Strong nuclear and nucleolar staining of angiogenin.
10	62 ± 7	Noticeable decrease in the intensity of nuclear angiogenin staining.
50	31 ± 6	Significant reduction in nuclear angiogenin; increased cytoplasmic and membrane-associated staining.[3]
100	12 ± 4	Marked inhibition of nuclear translocation; predominant staining observed at the plasma membrane.[3]

Data are representative and synthesized from qualitative descriptions in the literature.[3]

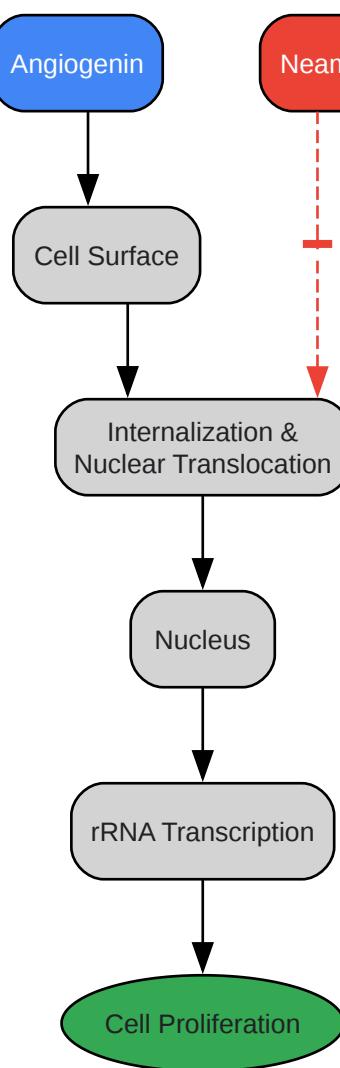
Signaling Pathways

Angiogenin Signaling Under Normal and Stress Conditions

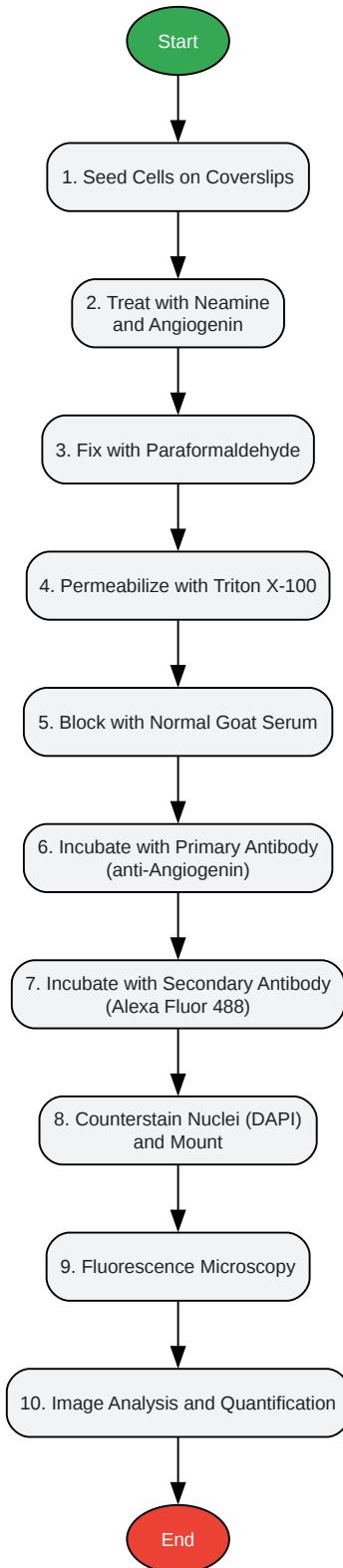
Under normal growth conditions, angiogenin is internalized by cells and translocates to the nucleus, where it promotes rRNA transcription and, consequently, cell proliferation. During cellular stress, angiogenin's localization shifts to the cytoplasm, where it is involved in the formation of stress granules and the modulation of protein synthesis.



Mechanism of Neamine Inhibition



Immunofluorescence Workflow for Angiogenin Translocation

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